molecular formula C9H9ClN2O3 B2520486 2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid CAS No. 501074-67-5

2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid

Cat. No.: B2520486
CAS No.: 501074-67-5
M. Wt: 228.63
InChI Key: QRGLZLOJYCGGBN-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 2-{[(3-chlorophenyl)carbamoyl]amino}acetic acid , reflecting its structural components:

  • Glycine backbone : The acetic acid moiety serves as the parent chain.
  • Carbamoyl group : The (3-chlorophenyl)carbamoyl substituent is attached to the amino group of glycine.
  • Chlorophenyl substitution : A chlorine atom is positioned at the meta (3-) position of the phenyl ring.

The SMILES notation, derived from structural data, is O=C(O)CNC(=O)N-C1=CC=CC(Cl)=C1 , confirming the connectivity of functional groups.

Molecular Formula and Weight Analysis

The molecular formula is C₉H₉ClN₂O₃ , with a calculated molecular weight of 228.63 g/mol . This is consistent with:

Element Quantity Atomic Weight Total Contribution
Carbon 9 12.01 108.09
Hydrogen 9 1.008 9.07
Chlorine 1 35.45 35.45
Nitrogen 2 14.01 28.02
Oxygen 3 16.00 48.00
Total 228.63 g/mol

The compound’s molecular weight aligns with its structural complexity, including a chlorophenyl group and dual carbamoyl/amino functionalities.

Comparative Structural Analysis with Related Chlorophenylglycine Derivatives

Differentiation from L-3-Chlorophenylglycine and DL-3-Chlorophenylglycine
Feature This compound L-3-Chlorophenylglycine DL-3-Chlorophenylglycine
Core Structure Glycine with carbamoyl substitution Simple α-amino acid Racemic mixture of L/D
Functional Groups Carboxylic acid, carbamoyl, amine Carboxylic acid, amine Same as L-form
Molecular Weight 228.63 g/mol 185.61 g/mol 185.61 g/mol
Chlorophenyl Position Meta (3-) Meta (3-) Meta (3-)

Key distinctions include the presence of a carbamoyl group in the target compound, absent in chlorophenylglycine derivatives.

Structural Analogues in the Carbamoylamino Acetic Acid Family

Examples of structurally related compounds include:

  • 2-{[(4-Chlorophenyl)methyl]carbamoyl}amino}acetic acid (C₁₀H₁₁ClN₂O₃): Replaces the phenyl group with a benzyl moiety.
  • 2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid : Substitutes the chlorophenyl group with a cyclopentylmethyl chain.
  • 2-{[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl}amino}acetic acid : Features extended carbamoyl and peptide-like linkages.

These analogues share the carbamoylamino acetic acid scaffold but differ in substituent size, electronic properties, and potential bioactivity.

Crystallographic and Conformational Studies

No crystallographic data is available in the provided sources for this compound. However, structural analogues like (S)-2-(adamantan-1-yl)-2-aminoacetic acid and 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrate hydrogen bonding and π-π stacking interactions in crystalline states. These insights suggest potential conformational behaviors for the target compound, such as:

  • Hydrogen bonding : Between the carboxylic acid and amine groups.
  • Planar carbamoyl group : Stabilized by resonance delocalization.

Tautomeric and Resonance Forms

The compound exhibits resonance stabilization in the carbamoyl group:

Resonance Form Structure Stabilization
Amine Delocalization $$ \text{R-NH-C(=O)-} \leftrightarrow \text{R-N}^+=\text{C(-O)-} $$ Nitrogen lone pair donation to the carbonyl group
Carboxylic Acid $$ \text{-COOH} \leftrightarrow \text{-COO}^- + \text{H}^+ $$ Deprotonation in aqueous environments

No enol-tautomer forms are expected due to the absence of α-hydroxy groups. Resonance forms dominate, consistent with amide and carboxylic acid functionalities.

Properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-6-2-1-3-7(4-6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGLZLOJYCGGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid typically involves the reaction of 3-chloroaniline with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the coupling of the reactants, followed by purification steps to isolate the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as crystallization and chromatography, are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

The compound features a molecular formula of C9H9ClN2O3C_9H_9ClN_2O_3 and a molecular weight of approximately 228.63 g/mol. Its structure includes a chlorophenyl group attached to a carbamoyl and amino functional group on an acetic acid backbone, which contributes to its reactivity and biological activity.

Chemistry

In the field of chemistry, 2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid serves as a building block for synthesizing more complex organic molecules. It is utilized in various chemical reactions due to its functional groups, facilitating the development of derivatives that can exhibit enhanced properties or activities.

Biology

Research indicates that this compound may possess biological activities such as:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
  • Anticancer Activity : Investigations into its mechanism of action reveal potential interactions with pathways involved in cancer cell proliferation.

Medicine

Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, particularly those involving inflammation and pain pathways. Its ability to inhibit specific enzymes related to these conditions makes it a candidate for further pharmacological studies.

Industry

In industrial applications, this compound is involved in the production of pharmaceuticals and agrochemicals. Its unique chemical structure allows it to serve as an intermediate in synthesizing other valuable compounds.

Antimicrobial Activity Study

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against several bacterial strains. The results indicated that the compound could serve as a lead for developing new antibiotics.

Anticancer Research

In vitro studies evaluating the anticancer potential revealed that this compound could induce apoptosis in cancer cell lines through specific signaling pathways. Further research is required to elucidate the precise mechanisms involved.

Mechanism of Action

The mechanism of action of 2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: ({[(3-Chlorophenyl)amino]carbonyl}amino)acetic acid .
  • Molecular Formula : C₉H₉ClN₂O₃.
  • CAS Number : 501074-67-5 .
  • Structure : Comprises a 3-chlorophenyl group linked via a carbamoyl moiety to a glycine backbone.

Comparison with Similar Compounds

Chlorophenyl Carbamates and Carbamoyl Derivatives

Compounds with chlorinated aromatic rings and carbamoyl/urea functionalities exhibit varied biological activities depending on substitution patterns:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid C₉H₉ClN₂O₃ 3-Cl, carbamoyl, acetic acid Fungicidal activity
4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl carbamates C₁₄H₁₀Cl₃N₂O₃ 3,4-diCl, carbamate Enhanced lipophilicity (log k = 3.2)
2-((3-Chlorophenyl)amino)acetic acid C₈H₈ClNO₂ 3-Cl, amino, acetic acid Simpler structure; lacks carbamoyl group

Key Observations :

  • Lipophilicity : Introduction of additional chloro substituents (e.g., 3,4-dichlorophenyl in carbamates) increases log k values, enhancing membrane permeability .
  • Bioactivity: The carbamoyl group in the target compound is critical for fungicidal action, as simpler analogs like 2-((3-Chlorophenyl)amino)acetic acid lack this moiety and associated activity .

Substituent Effects on Ureido-Acetic Acid Scaffolds

Variations in the aromatic ring substituents significantly alter physicochemical and pharmacological profiles:

Compound Name Molecular Formula Substituent Key Differences Reference
2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid C₁₀H₁₂N₂O₃ 3-CH₃ Reduced electronegativity; lower log P
2-{[(4-Dichlorophenyl)carbamoyl]amino}acetic acid C₉H₈Cl₂N₂O₃ 4-Cl₂ Higher log P; potential cytotoxicity

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : Chloro (electron-withdrawing) substituents enhance stability and binding to hydrophobic enzyme pockets compared to methyl (electron-donating) groups .
  • Positional Effects : 3-Chloro substitution (meta) in the target compound optimizes steric and electronic interactions compared to para-dichloro analogs .

Complex Derivatives with Heterocyclic Moieties

Incorporation of heterocycles or extended frameworks modifies pharmacokinetic properties:

Compound Name (AK4 Ligand) Molecular Formula Structural Features Applications Reference
(7-{[2-(2-{[(3-Chlorophenyl)carbamoyl]amino}-1,3-thiazol-5-yl)ethyl]amino}-1H-pyrazolo[4,3-d]pyrimidin-1-yl)acetic acid C₁₉H₁₇ClN₈O₃S Thiazole, pyrazolo-pyrimidine Kinase inhibition
{[5-(3-Chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid (Crystal Form CS1) C₁₄H₁₀ClN₂O₄ Pyridine, hydroxyl Anemia treatment

Key Observations :

  • Hydrogen Bonding : The hydroxyl group in the pyridine derivative (Crystal Form CS1) enhances solubility and crystallinity, critical for pharmaceutical formulation .

Key Observations :

  • Lipophilicity : Fmoc and Boc groups increase log P values, aiding in solid-phase synthesis .
  • Deprotection Efficiency : Boc groups are acid-labile, allowing easier cleavage under mild conditions compared to Fmoc .

Biological Activity

2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid, also known by its CAS number 501074-67-5, is an organic compound characterized by a chlorophenyl group attached to a carbamoyl and amino functional group on an acetic acid backbone. Its molecular formula is C₉H₉ClN₂O₃, and it has a molecular weight of approximately 228.63 g/mol. This compound has garnered attention in biological research due to its potential therapeutic properties, particularly in the fields of pain management and anti-inflammatory applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. The compound may exert its effects by inhibiting enzymes that play critical roles in inflammation, thereby reducing pain and inflammation symptoms.

Anti-inflammatory and Analgesic Effects

Research indicates that compounds similar to this compound may exhibit anti-inflammatory and analgesic effects. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes. In vitro studies suggest that this compound interacts with proteins associated with inflammatory processes, which could lead to significant therapeutic benefits.

Cholinesterase Inhibition

Preliminary studies have shown that derivatives of this compound may act as cholinesterase inhibitors. For instance, related carbamates have demonstrated moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating conditions like Alzheimer's disease . The IC50 values for these activities indicate that while the compound shows potential, further optimization may be required to enhance efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of various carbamate derivatives on tumor cell lines including A549 (lung carcinoma) and MCF7 (breast cancer). The highest cytotoxicity was observed at concentrations around 50 μM, indicating potential for cancer therapeutics .
  • Cholinesterase Inhibition : Research on cholinesterase inhibitors highlighted that certain derivatives exhibited stronger inhibition than established drugs like rivastigmine. The most effective inhibitors showed IC50 values lower than 50 µM against AChE, suggesting promising leads for drug development .

Table 1: Biological Activity Overview

Activity TypeEffectIC50 (µM)Reference
Anti-inflammatoryInhibition of enzymesNot specified
Cholinesterase InhibitionAChE<50
AntiproliferativeMCF7 Cell Line32% inhibition at 50 μM

Table 2: Structural Comparison with Related Compounds

Compound NameStructureUnique Features
2-Amino-2-(3-chlorophenyl)acetic acidC₈H₈ClNO₂Lacks carbamoyl group; simpler structure
N-(3-Chlorophenyl)glycineC₉H₈ClNO₂Contains glycine backbone; different functional groups
3-Chlorobenzoic AcidC₇H₅ClO₂Lacks amino functionality; purely carboxylic acid

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[(3-chlorophenyl)carbamoyl]amino}acetic acid, and how can reaction efficiency be optimized?

  • The compound can be synthesized via acylation of 3-chloroaniline with an acyl chloride intermediate (e.g., chloroacetyl chloride), followed by urea formation. Key steps include:

  • Activation of carboxylic acid : Convert to acyl chloride using thionyl chloride or oxalyl chloride under anhydrous conditions .
  • Coupling with 3-chloroaniline : Use a base like triethylamine to neutralize HCl byproducts and drive the reaction .
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
    • Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (1.2:1 molar ratio of acyl chloride to amine) to minimize side products .

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Spectroscopic techniques :

  • FTIR : Confirm the presence of carbamoyl (N–H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and acetic acid (O–H ~2500–3000 cm⁻¹) groups .
  • NMR : ¹H NMR should show aromatic protons (δ 7.2–7.5 ppm for 3-chlorophenyl), urea NH (δ 5.5–6.5 ppm), and acetic acid CH₂ (δ 3.8–4.2 ppm) .
  • Mass spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (calculated m/z for C₉H₈ClN₂O₃: 243.02) .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic properties of this compound, and how do they inform reactivity?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron donor/acceptor behavior. For example, a small HOMO-LUMO gap (~4–5 eV) suggests potential redox activity in biological systems .
  • Molecular Electrostatic Potential (MESP) : Identify nucleophilic/electrophilic regions. The carbamoyl group often exhibits negative potential, making it prone to electrophilic attacks .
  • Vibrational analysis : Compare DFT-calculated IR spectra with experimental data to validate assignments of functional groups .

Q. How do polymorphic forms of this compound influence its pharmaceutical applicability, and what techniques characterize them?

  • Polymorph screening : Use solvent evaporation (e.g., methanol, acetonitrile) or cooling crystallization to isolate forms. Patent data (CS1, CS2, CS3 analogs) shows distinct dissolution rates impacting bioavailability .
  • Characterization :

  • PXRD : Compare diffraction patterns to reference data for crystal lattice identification .
  • DSC/TGA : Determine melting points and thermal stability (e.g., decomposition above 200°C) .
  • Solubility studies : Measure in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 6.8) to assess bioavailability .

Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacological outcomes for this compound?

  • Experimental design considerations :

  • Metabolic stability : Test hepatic microsome clearance (e.g., human/rat liver microsomes) to identify rapid degradation in vivo .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; high binding (>95%) may reduce effective concentration .
  • Tissue distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs vs. plasma .
    • Data reconciliation : Apply pharmacokinetic modeling (e.g., compartmental analysis) to align in vitro IC₅₀ values with observed in vivo efficacy .

Methodological Challenges

Q. What strategies mitigate side reactions during the synthesis of carbamoyl-containing derivatives like this compound?

  • Controlled reaction conditions :

  • Use low temperatures (0–5°C) during acylation to prevent over-reaction .
  • Employ scavengers (e.g., molecular sieves) to absorb HCl, minimizing acid-catalyzed degradation .
    • Protecting groups : Temporarily protect the acetic acid moiety (e.g., as a methyl ester) to avoid unwanted esterification during carbamoyl formation .

Q. How can researchers validate the biological activity of this compound against conflicting literature reports?

  • Standardized assays :

  • Enzyme inhibition : Use recombinant enzymes (e.g., cyclooxygenase-2) under standardized pH and temperature conditions .
  • Cell-based assays : Include positive controls (e.g., indomethacin for COX-2) and normalize results to cell viability (MTT assay) .
    • Meta-analysis : Statistically aggregate data from multiple studies (e.g., ANOVA with post-hoc tests) to identify outliers and consensus EC₅₀ ranges .

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